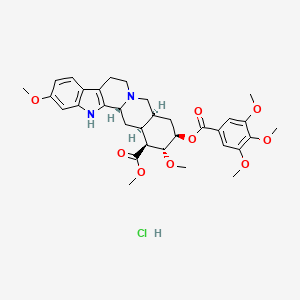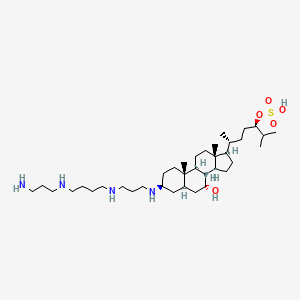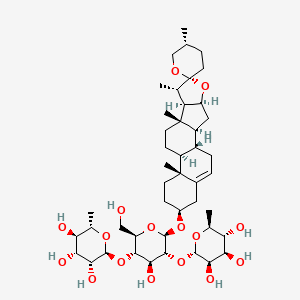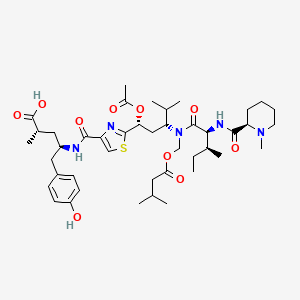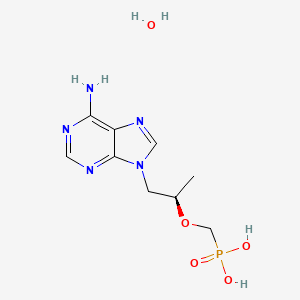
Chlorisondamine diiodide
Descripción general
Descripción
Chlorisondamine diiodide, also known as 4,5,6,7-Tetrachloro-2,3-dihydro-2-methyl-2-[2-(trimethylammonio)ethyl]-2H-isoindolium diiodide, is a white solid . It is an irreversible, long-lasting nicotinic acetylcholine receptor antagonist .
Molecular Structure Analysis
The molecular structure of Chlorisondamine diiodide is represented by the empirical formula C14H20Cl4I2N2 . The molecular weight is 611.94 .Chemical Reactions Analysis
Chlorisondamine diiodide is a potent nicotinic acetylcholine receptor (nAChR) antagonist and a ganglion blocker . It antagonizes some of nicotine’s central actions in a potent, long-lasting, and pharmacologically selective way .Physical And Chemical Properties Analysis
Chlorisondamine diiodide is a white solid . It has a molecular weight of 611.94 . The solubility of Chlorisondamine diiodide in water is ≥2 mg/mL, and in DMSO, it is >20 mg/mL .Aplicaciones Científicas De Investigación
Nicotinic Receptor Antagonism
Chlorisondamine diiodide has been utilized as a nicotinic receptor antagonist . This application is particularly important in the study of trinitrobenzene sulfonic acid (TNBS)-induced colitis . By blocking nicotinic receptors, researchers can investigate the role of neuronal pathways in gastrointestinal disorders and the potential therapeutic effects of nicotinic receptor modulation.
Neuropharmacology
As an irreversible nicotinic acetylcholine (nAChR) blocker , Chlorisondamine diiodide is used to pre-treat brain samples. This helps in studying its effect on cytochrome P450 2B (CYP2B) induction . This application is crucial for understanding how various substances affect brain chemistry and can lead to the development of new drugs that target these pathways.
Stress Response Regulation
In the field of endocrinology, Chlorisondamine diiodide serves as a ganglionic blocker to regulate corticosterone levels in rats under chronic stress . This application provides insights into the mechanisms of stress response at the molecular level and can inform the development of treatments for stress-related disorders.
Long-Term Blockade of Central Nicotinic Responses
Chlorisondamine diiodide is known for causing an exceptionally long-lasting blockade of central nicotinic responses . This property makes it a valuable tool for neuroscientists studying the long-term effects of nicotinic receptor antagonism on brain function and behavior.
Pharmacological Selectivity
The compound demonstrates pharmacological selectivity in antagonizing some of nicotine’s central actions . This specificity is beneficial for dissecting the complex actions of nicotine in the central nervous system and for developing selective nAChR modulators.
In Vivo Antagonism
Chlorisondamine diiodide has been shown to antagonize the depressant action of nicotine on vertical activity in a dose-dependent manner in animal models . This application is significant for pharmacological research where dose-response relationships are critical for drug development.
Mecanismo De Acción
Target of Action
Chlorisondamine diiodide primarily targets the nicotinic acetylcholine receptors (nAChR) . These receptors play a crucial role in transmitting signals in the nervous system. They are ionotropic receptors that mediate fast synaptic transmission in the central and peripheral nervous systems.
Mode of Action
Chlorisondamine diiodide acts as a potent antagonist of the nicotinic acetylcholine receptors . It binds to these receptors, blocking the binding of acetylcholine, a neurotransmitter. This prevents the opening of the ion channel and inhibits the flow of sodium ions into the neuron, thereby blocking the generation of action potentials .
Biochemical Pathways
The primary biochemical pathway affected by Chlorisondamine diiodide is the cholinergic system . By blocking the nicotinic acetylcholine receptors, Chlorisondamine diiodide disrupts the normal functioning of this system, which can lead to various downstream effects depending on the specific location of these receptors in the body .
Pharmacokinetics
Given its potent and long-lasting effects, it is likely that the compound has good bioavailability and can effectively reach its target sites in the body .
Result of Action
The molecular and cellular effects of Chlorisondamine diiodide’s action primarily involve the disruption of signal transmission in neurons. By blocking the nicotinic acetylcholine receptors, Chlorisondamine diiodide prevents the generation of action potentials, thereby inhibiting neuronal communication .
Action Environment
The action, efficacy, and stability of Chlorisondamine diiodide can be influenced by various environmental factors. For instance, the presence of other drugs or substances that also target the nicotinic acetylcholine receptors could potentially affect the action of Chlorisondamine diiodide. More research is needed to fully understand these interactions .
Safety and Hazards
Propiedades
IUPAC Name |
trimethyl-[2-(4,5,6,7-tetrachloro-2-methyl-1,3-dihydroisoindol-2-ium-2-yl)ethyl]azanium;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl4N2.2HI/c1-19(2,3)5-6-20(4)7-9-10(8-20)12(16)14(18)13(17)11(9)15;;/h5-8H2,1-4H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNVAOZHQUJJJQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl)CC[N+](C)(C)C.[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl4I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70582020 | |
| Record name | 4,5,6,7-Tetrachloro-2-methyl-2-[2-(trimethylazaniumyl)ethyl]-2,3-dihydro-1H-isoindol-2-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorisondamine diiodide | |
CAS RN |
96750-66-2, 69-27-2 | |
| Record name | 4,5,6,7-Tetrachloro-2-methyl-2-[2-(trimethylazaniumyl)ethyl]-2,3-dihydro-1H-isoindol-2-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-Tetrachloro-2,3-dihydro-2-methyl-2-[2-(trimethylammonio)ethyl]-2H-isoindolium diiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5,6,7-Tetrachloro-1,3-dihydro-2-methyl-2-[2-trimethylammonium)ethyl]-2H-isoindolium diiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





